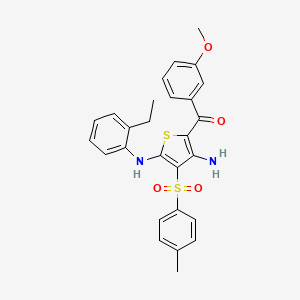

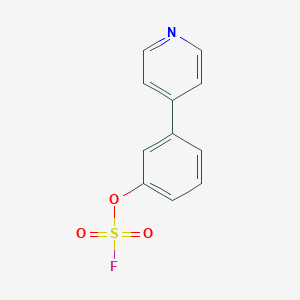

![molecular formula C14H14BFO3 B2451002 [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 2246856-26-6](/img/structure/B2451002.png)

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2246856-26-6 . It has a molecular weight of 260.07 . The IUPAC name for this compound is (4-fluoro-2-phenethoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14BFO3/c16-12-6-7-13 (15 (17)18)14 (10-12)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 .The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Applications in Optical Modulation and Sensing

Optical Modulation with Phenyl Boronic Acid-Grafted Carbon Nanotubes Phenyl boronic acids, including structures similar to [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid, play a critical role in optical applications. A study demonstrated the use of phenyl boronic acids conjugated to polymers for the aqueous dispersion of single-walled carbon nanotubes (SWNTs), which led to quenching of near-infrared fluorescence in response to saccharide binding. The structural variation of the boronic acid significantly affected the SWNT photoluminescence quantum yield, indicating a strong relationship between the molecular structure of boronic acids and optical properties (Mu et al., 2012).

Fluorescence Quenching by Boronic Acid Derivatives Another study focused on the fluorescence quenching properties of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in different alcohol solvents. The quenching behavior indicated the existence of different conformers of the solutes in the ground state, which is crucial for understanding the optical properties of boronic acid compounds and their potential applications in sensing and molecular recognition (Geethanjali et al., 2015).

Applications in Organic Synthesis and Reaction Kinetics

Kinetic Reactivity of Boronic Acids The reactivity of boronic acids in reactions with diols was thoroughly investigated to understand the relative reactivities of different boronic acid structures. This study offers insights into the chemical behavior of boronic acids, including those similar to this compound, in various chemical reaction environments, which is fundamental for designing and optimizing synthetic pathways (Watanabe et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium donates electrons to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .

Properties

IUPAC Name |

[4-fluoro-2-(2-phenylethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c16-12-6-7-13(15(17)18)14(10-12)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPWTOOGOWDKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)

![4-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}quinoline](/img/structure/B2450928.png)

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)

![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)

![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)